2,2'-Bithiophene, 3,3'-bis(butylthio)-
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Overview
Description
2,2’-Bithiophene, 3,3’-bis(butylthio)- is an organic compound that belongs to the class of bithiophenes Bithiophenes are characterized by two thiophene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 3,3’-bis(butylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bithiophene and butylthiol.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A common method involves the use of a base, such as sodium hydride, to deprotonate the butylthiol, followed by the addition of 2,2’-bithiophene.
Catalysts: Palladium-based catalysts are often used to facilitate the coupling reaction between the bithiophene and the butylthiol groups.
Industrial Production Methods
Industrial production of 2,2’-Bithiophene, 3,3’-bis(butylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bithiophene, 3,3’-bis(butylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
2,2’-Bithiophene, 3,3’-bis(butylthio)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 2,2’-Bithiophene, 3,3’-bis(butylthio)- exerts its effects involves interactions with molecular targets and pathways. The butylthio groups can enhance the compound’s solubility and facilitate its incorporation into various systems. The thiophene rings can participate in π-π interactions, which are important for its electronic properties.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: The parent compound without the butylthio groups.
2,3’-Bithiophene: An isomer with different connectivity between the thiophene rings.
3,3’-Bithiophene: Another isomer with a different substitution pattern.
Uniqueness
2,2’-Bithiophene, 3,3’-bis(butylthio)- is unique due to the presence of the butylthio groups, which can significantly alter its chemical and physical properties compared to other bithiophenes
Properties
CAS No. |
176693-29-1 |
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Molecular Formula |
C16H22S4 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
3-butylsulfanyl-2-(3-butylsulfanylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H22S4/c1-3-5-9-17-13-7-11-19-15(13)16-14(8-12-20-16)18-10-6-4-2/h7-8,11-12H,3-6,9-10H2,1-2H3 |
InChI Key |
FYEVAAZGQHOXGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(SC=C1)C2=C(C=CS2)SCCCC |
Origin of Product |
United States |
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